

Techniques for Measuring Dissolved Carbon Dioxide in Seawater: Application Notes and Protocols

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Compound of Interest

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This document provides detailed application notes and experimental protocols for the prevalent techniques used to measure dissolved **carbon dioxide** (CO₂) in seawater. Accurate determination of the marine carbonate system is crucial for a wide range of scientific disciplines, from climate change research and ocean acidification monitoring to understanding the physiological impacts on marine organisms, which can be relevant in marine-derived drug development.

Introduction to the Seawater Carbonate System

Dissolved CO₂ in seawater exists in a dynamic equilibrium with carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. The sum of these species is referred to as Total Dissolved Inorganic Carbon (DIC). The partial pressure of CO₂ (pCO₂), which dictates the air-sea gas exchange, is a key parameter in this system. The measurement of at least two of the four primary carbonate system parameters—pCO₂, DIC, Total Alkalinity (TA), and pH—is typically required to fully characterize the system.

Overview of Measurement Techniques

The methodologies for quantifying dissolved CO₂ can be broadly categorized into direct and indirect measurements.

- **Direct Measurement:** Involves the direct determination of the partial pressure of CO₂ (pCO₂) in a sample of seawater.
- **Indirect Measurement:** Involves measuring other parameters of the carbonate system, such as Total Dissolved Inorganic Carbon (DIC), Total Alkalinity (TA), or pH, and then calculating pCO₂ using established thermodynamic relationships.

The following sections detail the principles, protocols, and performance characteristics of the most widely used techniques.

Direct Measurement of pCO₂ via Equilibration and Non-Dispersive Infrared (NDIR) Gas Analysis

Application Note: This is the most direct method for determining the pCO₂ of seawater. It is widely used for underway measurements on research vessels to map the spatial and temporal distribution of surface ocean pCO₂. The principle involves equilibrating a known volume of air with a continuously flowing stream of seawater. The mole fraction of CO₂ in the equilibrated air is then measured using a non-dispersive infrared (NDIR) gas analyzer. This technique provides high-resolution, real-time data crucial for air-sea CO₂ flux calculations.

Experimental Protocol: Underway pCO₂ System

3.1.1 Principle: Seawater is continuously pumped through an equilibrator, a chamber designed to maximize the surface area for gas exchange between the water and a closed loop of air. As the seawater flows, the CO₂ in the headspace air reaches equilibrium with the dissolved CO₂ in the water. This equilibrated air is then passed through an NDIR analyzer, which measures the CO₂ concentration.

3.1.2 Materials:

- Underway pCO₂ measurement system (e.g., General Oceanics 8050 pCO₂ Measuring System)
- Equilibrator (showerhead, bubble, or laminar flow type)
- Non-Dispersive Infrared (NDIR) CO₂ analyzer (e.g., LI-COR LI-7000 or LI-840A)

- Standard gases with known CO₂ concentrations for calibration (WMO traceable)
- Data acquisition system
- GPS for location data
- Thermosalinograph for continuous temperature and salinity measurements

3.1.3 Procedure:

- **System Setup:** Install the underway pCO₂ system on the vessel, ensuring a continuous, bubble-free supply of seawater from a dedicated intake, typically located on the ship's bow to minimize contamination.
- **Calibration:** Calibrate the NDIR analyzer using a set of standard gases with CO₂ concentrations that bracket the expected range of atmospheric and oceanic values. A zero gas (pure nitrogen) should also be used.
- **Equilibration:** Pump seawater through the equilibrator at a constant flow rate. The headspace air is continuously circulated in a closed loop through the equilibrator and the NDIR analyzer.
- **Data Acquisition:** The NDIR analyzer measures the mole fraction of CO₂ (xCO₂) in the equilibrated headspace gas. Simultaneously, record the temperature and salinity of the seawater at the intake, the atmospheric pressure, and the GPS position.
- **Atmospheric Measurements:** Periodically, the system should be switched to measure the xCO₂ of marine boundary layer air, drawn from an intake on the ship's mast.
- **Data Processing:** The measured xCO₂ values are corrected for water vapor pressure to calculate the pCO₂ of the seawater at the equilibration temperature. This is then corrected to the in-situ sea surface temperature.

Indirect Measurement via Total Dissolved Inorganic Carbon (DIC) Analysis

Application Note: The measurement of Total Dissolved Inorganic Carbon (DIC) is a highly accurate and precise method to constrain the seawater carbonate system. When combined

with another parameter, such as Total Alkalinity, it allows for the precise calculation of $p\text{CO}_2$. The coulometric method is considered the gold standard for DIC analysis.

Experimental Protocol: Coulometric Determination of DIC

4.1.1 Principle: A precise volume of seawater is acidified with phosphoric acid, converting all dissolved inorganic carbon species (HCO_3^- and CO_3^{2-}) to gaseous CO_2 . This evolved CO_2 is then stripped from the sample using a CO_2 -free carrier gas and passed into a coulometric cell. In the cell, the CO_2 reacts with a solution of ethanolamine, forming an acid that is then titrated with coulometrically generated hydroxide ions. The total charge required for the titration is directly proportional to the amount of CO_2 .

4.1.2 Materials:

- DIC analyzer with a coulometer (e.g., SOMMA or VINDTA)
- Stripping chamber
- Phosphoric acid (8.5%)
- CO_2 -free carrier gas (e.g., nitrogen or purified air)
- Ethanolamine-based cathode solution
- Thymolphthalein indicator
- Certified Reference Materials (CRMs) for DIC analysis

4.1.3 Procedure:

- **Sample Collection:** Collect seawater samples in borosilicate glass bottles, leaving a small headspace. Poison the samples with a saturated solution of mercuric chloride (HgCl_2) to halt biological activity and preserve the sample.
- **System Preparation:** Prepare fresh coulter solutions and allow the system to stabilize by running the CO_2 -free carrier gas through the system until a low, stable background is

achieved.

- **Calibration:** Calibrate the system using Certified Reference Materials (CRMs) with known DIC concentrations.
- **Sample Analysis:** a. A precise volume of the seawater sample is dispensed into the stripping chamber. b. The sample is acidified with phosphoric acid. c. The evolved CO_2 is stripped from the solution by the carrier gas and carried into the coulometric cell. d. The coulometer automatically titrates the CO_2 , and the instrument's software calculates the DIC concentration.
- **Data Quality Control:** Regularly analyze CRMs to monitor the instrument's performance and ensure data accuracy.

Indirect Measurement via Potentiometric Titration of Total Alkalinity (TA)

Application Note: Total Alkalinity (TA) is a measure of the buffering capacity of seawater. It is a conservative property and is not affected by changes in temperature or pressure. Accurate TA measurements, typically performed by potentiometric titration, can be combined with pH or DIC measurements to calculate pCO_2 . This method is widely used in both laboratory and shipboard settings.

Experimental Protocol: Open-Cell Potentiometric Titration of TA

5.1.1 Principle: A known volume or weight of seawater is titrated with a strong acid (typically hydrochloric acid) of known concentration. The change in pH is monitored with a high-precision pH electrode as the acid is added. The equivalence points of the titration, which correspond to the neutralization of bicarbonate and carbonate ions, are used to calculate the total alkalinity.

5.1.2 Materials:

- Automated titrator with a high-precision pH electrode and temperature probe
- Titration cell (open or closed)

- Standardized hydrochloric acid (HCl) titrant (e.g., 0.1 M in a 0.7 M NaCl solution)
- Certified Reference Materials (CRMs) for TA analysis

5.1.3 Procedure:

- **Sample Collection:** Collect seawater samples in borosilicate glass bottles and preserve with mercuric chloride if not analyzed immediately.
- **System Setup:** Calibrate the pH electrode using standard buffers.
- **Titration:** a. A precise volume of the seawater sample is placed in the titration cell and brought to a constant temperature. b. The sample is titrated with the standardized HCl solution. The titrator adds small, precise volumes of acid and records the corresponding pH reading after the solution has stabilized. c. The titration continues past the bicarbonate equivalence point (pH ~4.5).
- **Data Analysis:** The titration data (volume of acid added vs. pH) is used to determine the equivalence points, typically using a Gran plot or a non-linear least-squares fitting procedure. From the equivalence points, the total alkalinity is calculated.
- **Quality Control:** Analyze CRMs regularly to ensure the accuracy and precision of the measurements.

Indirect Measurement via Spectrophotometric pH Analysis

Application Note: Spectrophotometric pH measurement is a highly precise and accurate method for determining the pH of seawater.^[1] By using purified indicator dyes, such as meta-cresol purple (mCP), this technique can achieve a precision of ± 0.0004 pH units.^[1] When combined with TA measurements, spectrophotometric pH provides a robust method for calculating $p\text{CO}_2$.

Experimental Protocol: Spectrophotometric pH Measurement with m-Cresol Purple

6.1.1 Principle: A small amount of a pH-sensitive indicator dye (m-cresol purple) is added to a seawater sample. The indicator exists in both acidic and basic forms, each of which absorbs light at different wavelengths. The ratio of the absorbance of the two forms is a function of the pH of the solution. By measuring the absorbance at the peak wavelengths for the acidic and basic forms of the indicator, the pH can be determined with high precision.

6.1.2 Materials:

- High-precision spectrophotometer with a thermostatted cuvette holder
- Purified m-cresol purple (mCP) indicator solution
- Optical glass or quartz cuvettes
- TRIS buffer solutions in synthetic seawater for calibration

6.1.3 Procedure:

- Sample Handling: Collect seawater samples carefully to avoid gas exchange.
- Temperature Control: Bring the seawater sample to a constant, known temperature in the thermostatted cuvette holder of the spectrophotometer.
- Blank Measurement: Measure the absorbance of the seawater sample without the indicator dye at the analytical wavelengths to establish a baseline.
- Indicator Addition: Add a small, precise volume of the purified mCP indicator solution to the seawater sample in the cuvette and mix thoroughly.
- Absorbance Measurement: Measure the absorbance of the sample with the indicator at two wavelengths corresponding to the absorbance maxima of the acidic and basic forms of mCP (typically 434 nm and 578 nm) and a non-absorbing wavelength (e.g., 730 nm) to correct for any baseline shifts.^[2]
- pH Calculation: The pH on the total scale (pHT) is calculated from the ratio of the absorbances at the two peak wavelengths, the temperature, and the salinity of the sample, using established equations that account for the indicator's dissociation constant.

Other Techniques: Gas Chromatography and Mass Spectrometry

Application Note: Gas Chromatography (GC) and Mass Spectrometry (MS) are powerful analytical techniques that can be used for the analysis of dissolved gases in seawater, including CO₂. These methods are often used for specialized research applications, such as the simultaneous measurement of multiple gases or for in-situ, long-term monitoring.

Gas Chromatography (GC)

7.1.1 Principle: A seawater sample is stripped of its dissolved gases using a carrier gas. The gas mixture is then injected into a gas chromatograph, where the different gases are separated based on their physical and chemical properties as they pass through a column. A detector at the end of the column quantifies the amount of each gas.

Mass Spectrometry (MS)

7.2.1 Principle: In-situ mass spectrometers utilize a membrane inlet that allows dissolved gases to pass from the seawater into the high vacuum of the mass spectrometer. The gas molecules are then ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for the identification and quantification of different gases. This technique is particularly valuable for long-term, autonomous deployments on underwater platforms.[3]

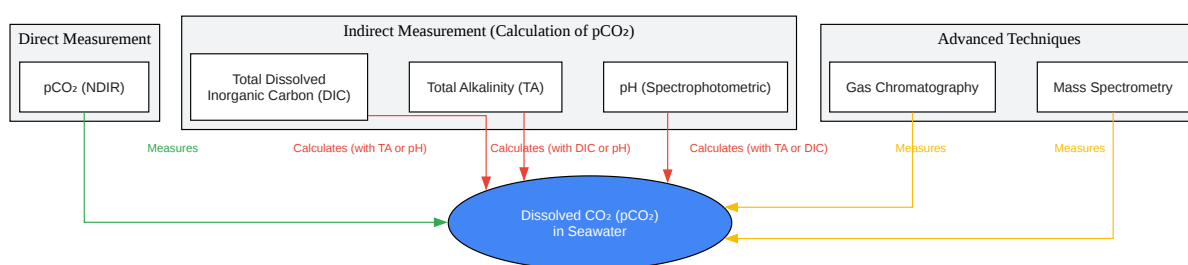
Data Presentation: Comparison of Techniques

Technique	Principle	Typical Application	Accuracy	Precision	Detection Limit	Analysis Time per Sample
pCO ₂ (NDIR)	Gas equilibration and infrared absorption	Underway surface mapping, discrete samples	± 2 µatm[4]	± 1 µatm	~1 µatm	Continuous / ~5-10 min
DIC (Coulometry)	Acidification, gas extraction, and coulometric titration	Discrete samples, depth profiles	± 1-2 µmol/kg	± 0.5-1 µmol/kg	~1 µmol/kg	~15-20 min
TA (Potentiometric Titration)	Acid-base titration	Discrete samples, depth profiles	± 2 µmol/kg	± 1 µmol/kg	Not directly applicable	~15-20 min
pH (Spectrophotometry)	Colorimetric measurement with indicator dye	Discrete samples, in-situ sensors	± 0.005 units	± 0.0004 units[1]	Not directly applicable	~5 min
Gas Chromatography	Gas stripping and chromatographic separation	Specialized research, multi-gas analysis	Variable, method-dependent	~1-2%	~0.1 µmol/kg	~15 min
Mass Spectrometry	Membrane inlet and mass-to-	In-situ, long-term monitoring	Variable, calibration-dependent	High	Low (ng/L to µg/L range)[3]	Continuous / ~1 min

charge
separation

Visualizations

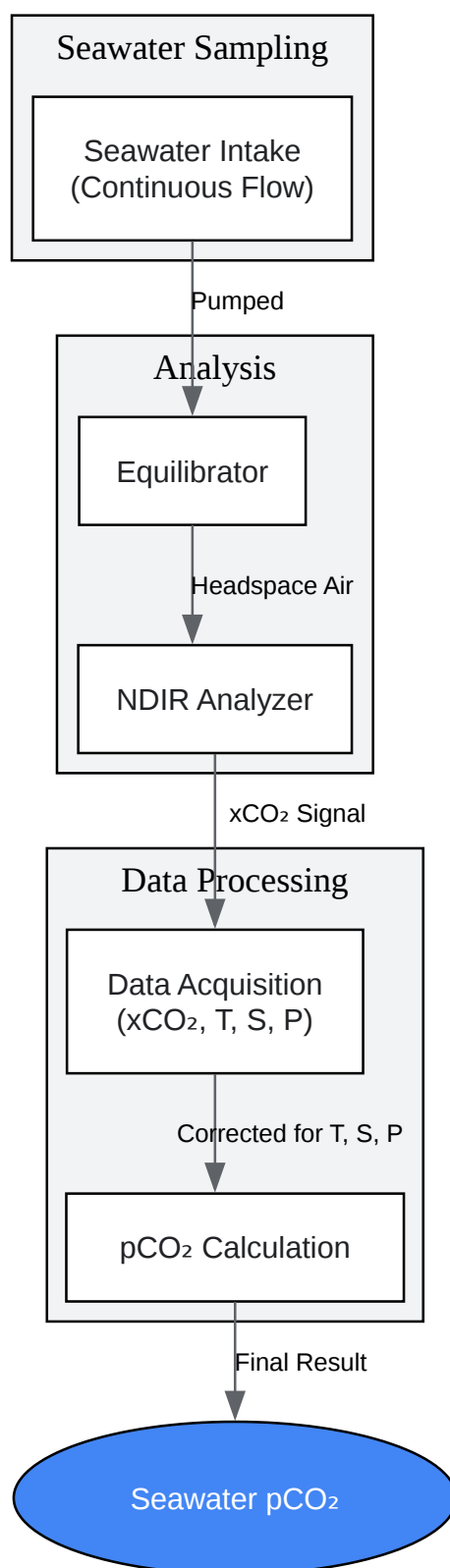
Logical Relationship of Measurement Techniques



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Caption: Relationship between direct and indirect methods for determining dissolved CO₂ in seawater.

Experimental Workflow for Direct pCO₂ Measurement



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Caption: Workflow for direct measurement of seawater pCO₂ using an underway system.

References

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